molecular formula C19H21N3O2S B2994622 Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate CAS No. 892269-36-2

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate

Cat. No.: B2994622
CAS No.: 892269-36-2
M. Wt: 355.46
InChI Key: DROBTOVLHGQVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a phenylpiperazine carbothioylamino group. The structure combines a methyl benzoate moiety with a 4-phenylpiperazine fragment linked via a thiourea (-NH-CS-N-) bridge.

Properties

IUPAC Name

methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-18(23)16-9-5-6-10-17(16)20-19(25)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROBTOVLHGQVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate typically involves the following steps:

    Formation of the Phenylpiperazine Moiety: The initial step involves the synthesis of 4-phenylpiperazine through the reaction of phenylamine with piperazine under controlled conditions.

    Carbothioylation: The phenylpiperazine is then reacted with a suitable carbothioylating agent, such as thiophosgene, to introduce the carbothioyl group.

    Esterification: The final step involves the esterification of the carbothioylated phenylpiperazine with methyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors with precise control over temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in the presence of catalysts or under basic/acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in neurotransmission or cellular metabolism, resulting in physiological or biochemical changes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its combination of a methyl benzoate ester, a phenylpiperazine ring, and a carbothioylamino linker. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate and Analogues

Compound Name Key Structural Features Biological Activity/Application Key Properties Reference
This compound Phenylpiperazine, carbothioylamino linker, methyl benzoate Not explicitly reported (inferred: kinase inhibition, pesticidal) Thiourea linker may enhance stability; ester group reduces solubility
Methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate Phenethylpiperazine, diazenyl (-N=N-) linker, methyl benzoate Pharmaceutical (unspecified) Diazenyl group introduces photoactivity; phenethyl substitution alters lipophilicity
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Methylpiperazine, acetamide linker, benzothiazole Anticancer (in vitro) Acetamide linker improves hydrogen bonding; methylpiperazine enhances uptake
Bensulfuron-methyl ester Sulfonylurea linker, dimethoxypyrimidine, methyl benzoate Herbicide (pesticidal) Sulfonylurea group confers herbicidal activity; ester improves membrane permeation
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) Fluorobenzylpiperazine, benzoyl linker Tyrosine kinase inhibitors Fluorine substitution enhances binding affinity; benzoyl group stabilizes interactions

Key Comparison Points

Substituent Effects on Piperazine Ring The phenyl group in the target compound contrasts with the 4-fluorobenzyl group in kinase inhibitors (). Fluorine substitution often increases lipophilicity and binding specificity, whereas the phenyl group may prioritize aromatic stacking interactions .

Linker Chemistry The carbothioylamino (-NH-CS-N-) group in the target compound differs from sulfonylurea (), acetamide (), or benzoyl () linkers. Diazenyl (-N=N-) linkers () introduce photoreactivity, which may limit stability under UV exposure compared to the thiourea group.

Benzoate Ester vs. Carboxylic Acid

  • The methyl ester in the target compound and bensulfuron-methyl () improves lipophilicity compared to free acids (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid in ). Esters are often prodrug forms, hydrolyzed in vivo to active acids.

The thiourea group may mimic urea-based herbicides () but with altered resistance profiles.

Biological Activity

Methyl 2-[(4-phenylpiperazine-1-carbothioyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C16H18N2O2S
Molecular Weight: 302.39 g/mol
CAS Number: [Not provided in the search results]

The compound features a benzoate moiety linked to a phenylpiperazine, which is known for its diverse biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity: Exhibits significant effects against various bacterial strains.
  • Anticancer Properties: Shows potential in inhibiting cancer cell proliferation.
  • Neuropharmacological Effects: May influence neurotransmitter systems due to the presence of the piperazine ring.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of cancer cell lines
NeuropharmacologicalModulates serotonin and dopamine receptors

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Receptor Binding: The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating their activity.
  • Cytotoxic Effects: Induces apoptosis in cancer cells through various signaling pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity.

Case Study 2: Anticancer Potential

Research investigating the anticancer properties found that the compound inhibited the growth of HeLa cervical cancer cells with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.